2-Bromo-4-(methylsulfonyl)benzoic acid
Overview
Description
2-Bromo-4-(methylsulfonyl)benzoic acid is a brominated aromatic carboxylic acid with a methylsulfonyl group attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized by halogenating benzoic acid derivatives with bromine in the presence of a catalyst.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the bromo and methylsulfonyl groups onto the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and sulfonylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water.
Reduction: The bromine atom can be reduced to form a bromide ion.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Bromide ion (Br-).
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(methylsulfonyl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-(methylsulfonyl)benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Bromo-1-methyl-4-(methylsulfonyl)benzene: Similar structure but lacks the carboxylic acid group.
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone: Similar structure but has an ethanone group instead of a carboxylic acid group.
Properties
IUPAC Name |
2-bromo-4-methylsulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKURTCIMUEDPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7041-52-3 | |
Record name | 2-bromo-4-methanesulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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